Biotin-PEG9-NHS Ester
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Overview
Description
Biotin-PEG9-NHS Ester is a chemical compound that combines biotin, a vitamin B7, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in biochemical and molecular biology research due to its ability to form stable amide bonds with lysine residues and N-terminal amino groups of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-NHS Ester typically involves the reaction of biotin with PEG derivatives and NHS ester groups under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors that maintain precise temperature and pH control. The compound is then purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG9-NHS Ester primarily undergoes amide bond formation reactions with amino groups of proteins. This reaction is facilitated by the NHS ester group, which reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: NHS ester, biotin, PEG derivatives, organic solvents (DMF, DMSO).
Conditions: Temperature range of 0-25°C, pH 7-9.
Major Products Formed: The major product formed is the biotinylated protein or peptide, which can be used for various applications in research and diagnostics.
Scientific Research Applications
Biotin-PEG9-NHS Ester is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Protein Labeling: Used to label proteins and peptides for detection and purification.
Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Cellular Imaging: Used in fluorescence imaging to track the location and movement of proteins within cells.
Drug Delivery: Employed in the development of targeted drug delivery systems.
Mechanism of Action
The mechanism of action of Biotin-PEG9-NHS Ester involves the formation of stable amide bonds with amino groups of target proteins. The biotin moiety allows for specific binding to streptavidin or avidin, which can be used for detection, purification, or immobilization of the biotinylated protein. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the efficiency of the binding process.
Comparison with Similar Compounds
Biotin-PEG3-NHS Ester: Shorter PEG spacer, used for applications requiring closer proximity to the target protein.
Biotin-PEG12-NHS Ester: Longer PEG spacer, used for applications requiring greater flexibility.
Biotin-PEG-NHS Ester (various lengths): Different PEG lengths for specific applications.
Uniqueness: Biotin-PEG9-NHS Ester offers a balance between flexibility and proximity, making it suitable for a wide range of applications. Its moderate PEG length allows for efficient binding while maintaining the structural integrity of the target protein.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44)/t28-,29-,34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDAUJNESYGUNK-DMUKBKCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60N4O15S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.